molecular formula C9H5BrN2O2S B2425222 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde CAS No. 93362-44-8

4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde

Cat. No.: B2425222
CAS No.: 93362-44-8
M. Wt: 285.12
InChI Key: HRCREMWMYBNZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C9H5BrN2O2S and its molecular weight is 285.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 4-Bromo-5-(pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde have significant antimicrobial properties. For instance, a study by Mallikarjunaswamy et al. (2017) synthesized a series of novel derivatives exhibiting potent in vitro antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017). Additionally, Verbitskiy et al. (2017) developed fluorinated and non-fluorinated pyrimidine derivatives with significant antibacterial activities against strains like Neisseria gonorrhoeae and Staphylococcus aureus, showcasing the versatility of these compounds in addressing bacterial resistance (Verbitskiy et al., 2017).

Antitumor Properties

In the realm of cancer research, derivatives of this compound have been identified with antitumor capabilities. A study involving the spent broth from submerged cultures of Taiwanofungus camphoratus isolated compounds including a derivative similar to this compound, which inhibited the proliferation of K562 and HepG2 tumor cells in vitro, suggesting a potential pathway for cancer treatment research (Jia et al., 2015).

Synthetic Chemistry Applications

The compound and its derivatives have been used extensively in synthetic chemistry for the development of new materials and molecules. For example, the work by Yu et al. (2018) demonstrated the use of furan-2-carbaldehydes, closely related to the compound , as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage, highlighting its role in sustainable chemistry and material science (Yu et al., 2018).

Properties

IUPAC Name

4-bromo-5-pyrimidin-2-ylsulfanylfuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2S/c10-7-4-6(5-13)14-8(7)15-9-11-2-1-3-12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCREMWMYBNZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC2=C(C=C(O2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.